molecular formula C19H19N3O2S2 B2960916 (3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1203215-94-4

(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2960916
CAS No.: 1203215-94-4
M. Wt: 385.5
InChI Key: ATCHDMSFPQSERJ-UHFFFAOYSA-N
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Description

(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O2S2 and its molecular weight is 385.5. The purity is usually 95%.
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Biological Activity

The compound (3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a novel derivative featuring the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Structure and Properties

The compound's structure incorporates a piperidine ring and a thiophene moiety linked to a 1,3,4-thiadiazole core. The presence of these heterocycles enhances its interaction with biological targets due to the unique electronic and steric properties conferred by the thiadiazole and thiophene rings.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Case Study : A study reported that compounds with a 1,3,4-thiadiazole nucleus showed moderate to excellent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32.6 µg/mL to 47.5 µg/mL against E. coli and S. aureus .
CompoundMIC (µg/mL)Activity
Compound A32.6Moderate
Compound B47.5Excellent

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Mechanism of Action : These compounds often act by inhibiting key enzymes involved in DNA replication and cell division.
  • Case Study : In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values as low as 0.28 µg/mL .
Cell LineIC50 (µg/mL)Activity Level
MCF-70.28High
A5490.52Moderate

Anti-inflammatory Activity

Thiadiazole derivatives have also shown promising anti-inflammatory effects:

  • Mechanism of Action : The anti-inflammatory activity is believed to result from the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
  • Case Study : Research highlighted that specific compounds reduced inflammation markers in animal models significantly .

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly dependent on their structural modifications:

  • Substituents at various positions on the thiadiazole ring can enhance or diminish activity.
  • For example, the introduction of electron-donating groups like methoxy at the para position has been associated with increased potency against microbial strains .

Properties

IUPAC Name

[3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-24-15-8-6-13(7-9-15)17-20-21-18(26-17)14-4-2-10-22(12-14)19(23)16-5-3-11-25-16/h3,5-9,11,14H,2,4,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCHDMSFPQSERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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